molecular formula C19H28N2O7 B586261 Roxatidine Hemioxalate CAS No. 110925-92-3

Roxatidine Hemioxalate

Cat. No.: B586261
CAS No.: 110925-92-3
M. Wt: 396.44
InChI Key: SRDQKICJPUSODU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Roxatidine Hemioxalate, also known as Roxatidine Oxalate, primarily targets the Histamine H2 receptor . This receptor is found on the parietal cells in the stomach and plays a crucial role in the secretion of gastric acid .

Mode of Action

This compound acts as a specific and competitive antagonist at the Histamine H2 receptor . It inhibits the binding of histamine to the H2 receptors on the parietal cells, thereby suppressing the secretion of gastric acid . This suppressive action is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By blocking the H2 receptors, it inhibits the normal and meal-stimulated secretion of gastric acid . This results in a reduction in the production and secretion of gastric acid, particularly in response to histamine .

Pharmacokinetics

This compound is well absorbed orally, with an 80-90% bioavailability . It is rapidly metabolised to its primary, active desacetyl metabolite . The compound has a protein binding of 5-7% . The terminal elimination half-life of Roxatidine is approximately 5-6 hours .

Result of Action

The primary result of this compound’s action is the reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C for optimal stability . Furthermore, the compound’s action may be affected by the patient’s renal function, as a decrease in dose from 150 mg 24 h-1 to 75 mg 48 h-1 or about 40 mg 24 h-1 has been recommended for patients with renal insufficiency .

Biochemical Analysis

Biochemical Properties

Roxatidine Hemioxalate is a potent, selective, and competitive inhibitor of histamine H2-receptors . It interacts with these receptors, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate Atopic Dermatitis (AD) skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines . It also effectively inhibited the expression of adhesive molecules and recovered the filaggrin expression in Dermatophagoides farinae body (Dfb)-induced AD skin lesions .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the binding of histamine to H2 receptors . This results in a reduction of both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells . Furthermore, this compound has been found to suppress the activation of NF-κB Signal Pathway in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes .

Dosage Effects in Animal Models

It is known that the compound has been used in studies involving mice, where it showed significant effects in alleviating Atopic Dermatitis (AD) skin symptoms .

Metabolic Pathways

This compound is involved in the histamine H2-receptor pathway . It acts as a competitive inhibitor in this pathway, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Transport and Distribution

It is known that the compound is rapidly converted to its active metabolite, Roxatidine, by esterases in the small intestine, plasma, and liver .

Subcellular Localization

Given its role as a histamine H2-receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of roxatidine oxalate involves multiple steps. One common method includes the preparation of 3-piperidine methyl phenol and N-[3-(3-amino-propoxy)-benzyl] piperidine. These intermediates are then reacted under controlled conditions to form roxatidine oxalate . The process involves dissolving the intermediates in deionized water, followed by extraction with chloroform, and subsequent reactions with acetyl chloride under specific temperature conditions .

Industrial Production Methods

Industrial production of roxatidine oxalate typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Roxatidine Hemioxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms .

Scientific Research Applications

Roxatidine Hemioxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ranitidine
  • Famotidine
  • Nizatidine

Uniqueness

Roxatidine Hemioxalate is unique in its specific binding affinity and competitive inhibition of histamine H2 receptors. Compared to similar compounds, it has a higher bioavailability and a longer half-life, making it more effective in reducing gastric acid secretion over an extended period .

Properties

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQKICJPUSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718667
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-92-3
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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